molecular formula C16H17ClN2O3 B12999458 3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide

3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide

Cat. No.: B12999458
M. Wt: 320.77 g/mol
InChI Key: IRWGYCVVDCFULH-UHFFFAOYSA-N
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Description

3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an amino group, a chloro-substituted ethoxyphenyl group, and a methoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of the chloro and ethoxy groups to the phenyl ring.

    Amidation: Formation of the benzamide structure by reacting with appropriate amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the chloro group with other substituents.

    Hydrolysis: Breaking down of the benzamide structure under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Hydrolysis Conditions: Acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(5-chloro-2-ethoxyphenyl)-2-methylbenzamide
  • 3-Amino-N-(5-chloro-2-ethoxyphenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

3-Amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17ClN2O3

Molecular Weight

320.77 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-ethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-15-7-5-11(17)9-13(15)19-16(20)10-4-6-14(21-2)12(18)8-10/h4-9H,3,18H2,1-2H3,(H,19,20)

InChI Key

IRWGYCVVDCFULH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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